Mannosulfan
Overview
Description
Mannosulfan is an alkylating agent with the potential for cancer treatment. It is a derivative of mannitol, a sugar alcohol, and is known for its ability to form cross-links in DNA, thereby inhibiting cell division and growth . This compound is not approved by the United States FDA for cancer treatment, but research suggests it is less toxic than the alkyl sulfonate Busulfan .
Preparation Methods
Mannosulfan is synthesized through the reaction of mannitol with methanesulfonyl chloride in the presence of a base. The reaction involves the substitution of hydroxyl groups in mannitol with methanesulfonate groups, resulting in the formation of this compound . The reaction conditions typically include:
Reactants: Mannitol and methanesulfonyl chloride
Solvent: Anhydrous pyridine or another suitable base
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete substitution
Chemical Reactions Analysis
Mannosulfan undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Hydrolysis: In aqueous conditions, this compound can hydrolyze to release methanesulfonic acid and mannitol.
Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mannosulfan has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing methanesulfonate groups.
Biology: Studied for its effects on DNA and cell division, making it a potential tool for understanding cellular processes.
Industry: Potential applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Mannosulfan exerts its effects by forming cross-links in DNA, which inhibits DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets of this compound include the DNA strands themselves, where the methanesulfonate groups react with nucleophilic sites on the DNA . The pathways involved in its mechanism of action are primarily related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Mannosulfan is similar to other alkylating agents such as Busulfan and Cyclophosphamide. it is unique in its structure, being a derivative of mannitol with multiple methanesulfonate groups. This structure contributes to its lower toxicity compared to Busulfan . Similar compounds include:
Busulfan: Another alkylating agent used in cancer treatment, known for its higher toxicity.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of action involving the formation of phosphoramide mustard.
This compound’s uniqueness lies in its potential for lower toxicity and its specific mechanism of action involving mannitol-derived methanesulfonate groups.
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIQYKKKBJYJT-ZYUZMQFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024548 | |
Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7518-35-6 | |
Record name | Mannosulfan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7518-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannosulfan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mannosulfan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANNOSULFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135FQ40L36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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